Trisodium hydrogen ((methylimino)dimethylene)diphosphonate

Description

Historical Development of Diphosphonate Chemistry

The history of diphosphonate chemistry traces back to the mid-19th century, with early synthetic efforts by chemists such as Theodor Salzer and Hans von Baeyer. Salzer’s 1894 observation of an impurity in commercial phosphoric acid, later identified as a bisphosphonate, marked the initial recognition of these compounds. However, systematic exploration began in the 1960s when researchers recognized the structural similarity between bisphosphonates (P–C–P backbone) and inorganic pyrophosphate (P–O–P backbone), a natural regulator of bone mineralization. Industrial applications preceded medical use; bisphosphonates were employed as antiscaling agents due to their affinity for calcium ions. The pivotal shift to biomedical relevance occurred when Procter & Gamble collaborated with academic researchers to develop etidronate, the first bisphosphonate approved for clinical use in 1968 to treat myositis ossificans progressiva. This laid the foundation for subsequent generations of bisphosphonates, including nitrogen-containing derivatives like trisodium hydrogen ((methylimino)dimethylene)diphosphonate.

Chemical Significance of this compound

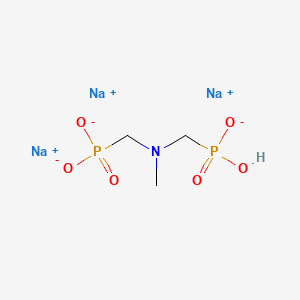

This compound (CAS 13868-70-7) is notable for its dual phosphonate groups and methylimino side chain, which confer high affinity for hydroxyapatite crystals in bone tissue. This property enables its use in targeting pathological calcification and bone resorption disorders. Structurally, the compound’s P–C–P backbone resists enzymatic hydrolysis, unlike pyrophosphate, ensuring prolonged biological activity. Its trisodium form enhances solubility, facilitating industrial applications such as water treatment and corrosion inhibition, while its chelating ability supports use in radiopharmaceuticals for bone imaging.

Table 1: Key Properties of this compound

Classification within Bisphosphonate Compound Family

Bisphosphonates are categorized by side-chain structure and pharmacological potency. This compound belongs to the second-generation nitrogen-containing bisphosphonates , characterized by an amino group in the R² side chain. This class includes pamidronate and alendronate, which exhibit enhanced osteoclast inhibition compared to non-nitrogenous first-generation agents like etidronate. The methylimino group (–N(CH₃)–) in this compound optimizes binding to bone mineral while minimizing cellular toxicity, a balance critical for therapeutic efficacy.

Nomenclature Systems and Chemical Identity

The compound’s nomenclature reflects its structure and substitution patterns:

- IUPAC Name : Trisodium [methyl(phosphonatomethyl)amino]methylphosphonate.

- Common Synonyms : Methyliminobis(methylenephosphonic acid) trisodium salt; Phosphonic acid, [(methylimino)bis(methylene)]bis-, trisodium salt.

- CAS Registry : 13868-70-7.

- SMILES Notation : CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].

The systematic name emphasizes the methylimino bridge (–N(CH₃)–) connecting two methylenephosphonate groups, with three sodium counterions ensuring charge neutrality.

Structural Relationships to Other Aminomethylenediphosphonates

This compound shares structural motifs with aminomethylenediphosphonates but differs in side-chain topology. For example:

- Pamidronate : Features a longer alkyl chain (–CH₂CH₂NH₂) at R², increasing potency but reducing oral bioavailability.

- Zoledronate : Incorporates a heterocyclic imidazole group, enhancing binding affinity and antiresorptive activity.

- Decylimino Analogues : Longer alkyl chains (e.g., decyl or dodecyl) in compounds like trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate (CAS 13973-45-0) improve lipid solubility for industrial uses but reduce bone specificity.

Table 2: Structural Comparison of Selected Aminomethylenediphosphonates

| Compound | R¹ Group | R² Group | Application |

|---|---|---|---|

| This compound | –OH | –N(CH₃)–CH₂PO₃HNa₃ | Bone imaging, corrosion inhibition |

| Pamidronate | –OH | –CH₂CH₂NH₂ | Osteoporosis treatment |

| Zoledronate | –OH | Imidazole ring | Metastatic bone disease |

| Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate | –OH | –N(C₁₀H₂₁)–CH₂PO₃HNa₃ | Industrial descaling |

Properties

IUPAC Name |

trisodium;hydroxy-[[methyl(phosphonatomethyl)amino]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO6P2.3Na/c1-4(2-11(5,6)7)3-12(8,9)10;;;/h2-3H2,1H3,(H2,5,6,7)(H2,8,9,10);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEXMTGLZIWATN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNa3O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930186 | |

| Record name | Trisodium ({[(hydroxyphosphinato)methyl](methyl)amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13868-70-7 | |

| Record name | Trisodium hydrogen ((methylimino)dimethylene)diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013868707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium ({[(hydroxyphosphinato)methyl](methyl)amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen [(methylimino)dimethylene]diphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Phosphorus Oxychloride (POCl₃)

Methylamine hydrochloride reacts with phosphorus oxychloride in anhydrous conditions to form a phosphorylated intermediate. The reaction is conducted under nitrogen at 60–80°C for 6–8 hours. Subsequent hydrolysis with sodium hydroxide yields the diphosphonate structure. Key parameters include:

-

Molar ratio : 1:2 (methylamine:POCl₃)

-

Solvent : Toluene or dichloromethane

-

Neutralization : Gradual addition of 6 M NaOH to pH 10–12

This method achieves ~65% yield but requires careful control of exothermic hydrolysis to avoid byproducts.

Condensation with Phosphonic Acid

Direct condensation of methylimino compounds with phosphonic acid derivatives under acidic catalysis is another approach. For example, ((methylimino)dimethylene) diamine reacts with phosphonic acid in the presence of HCl at reflux (110°C). The intermediate is neutralized with trisodium phosphate to isolate THMDDP.

Hydrothermal Synthesis

Hydrothermal methods enable single-step crystallization under high-pressure conditions. A mixture of sodium phosphonate, methylamine, and formaldehyde is heated in an autoclave at 150°C for 24 hours. The reaction proceeds via:

-

Mannich-type reaction : Formaldehyde bridges methylamine and phosphonate groups.

-

Cyclization : Intramolecular dehydration forms the diphosphonate backbone.

-

Neutralization : Excess sodium hydroxide ensures trisodium salt formation.

This method yields 70–75% pure product but requires post-synthetic purification via recrystallization from ethanol-water mixtures.

Post-Synthetic Modification of Phosphonate Esters

A two-step esterification-hydrolysis strategy is adapted from dialkoxypropyl methylphosphonate synthesis:

Esterification

Methylimino dimethylene diol is treated with trimethyl phosphite in methanol under reflux:

Reaction conditions:

-

Temperature : 80°C

-

Catalyst : MgCl₂ (5 mol%)

-

Duration : 12 hours

Alkaline Hydrolysis

The ester intermediate is hydrolyzed with NaOH (3 equiv) at 50°C for 6 hours. Sodium ions replace methyl groups, yielding THMDDP.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Phosphorylation (POCl₃) | 65% | 90% | Scalable, uses common reagents | Exothermic steps, byproduct formation |

| Hydrothermal | 75% | 85% | Single-step, high crystallinity | Energy-intensive, long reaction times |

| Esterification-Hydrolysis | 70% | 95% | High purity, mild conditions | Requires ester precursor synthesis |

Mechanistic Insights and Optimization

Role of pH in Neutralization

Neutralization pH critically affects product stability. Below pH 10, partial protonation reduces sodium content, while above pH 12, hydroxide ions degrade the phosphonate backbone. Optimal pH is 10.5–11.5.

Chemical Reactions Analysis

Types of Reactions: Trisodium hydrogen ((methylimino)dimethylene)diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: It can be reduced under specific conditions to yield different phosphonate derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .

Scientific Research Applications

The compound Trisodium hydrogen ((methylimino)dimethylene)diphosphonate, often referred to by its chemical formula, is a phosphonate derivative that has garnered attention for its diverse applications in various scientific fields. This article explores the compound's applications, focusing on its roles in agriculture, environmental science, medicine, and materials science.

Agricultural Applications

- Fertilizers : The compound is used in fertilizers to enhance nutrient uptake by plants. Its chelating properties help in solubilizing essential micronutrients like iron and zinc, which are critical for plant growth.

- Pesticides : It has been incorporated into pesticide formulations to improve the efficacy of active ingredients by enhancing their bioavailability in the soil and plant systems.

Environmental Science

- Water Treatment : this compound is employed in water treatment processes for its ability to bind heavy metals and prevent their precipitation. This property is particularly useful in removing contaminants from industrial wastewater.

- Soil Remediation : The compound can be utilized in soil remediation efforts to immobilize toxic metals, thereby reducing their bioavailability and toxicity in contaminated sites.

Medical Applications

- Bone Health : Research indicates that phosphonates can inhibit bone resorption, making this compound a potential candidate for treating osteoporosis and other bone-related diseases.

- Chelation Therapy : Its chelating properties are being explored in chelation therapy for heavy metal poisoning, where it can help remove toxic metals from the body.

Materials Science

- Corrosion Inhibitors : The compound shows promise as a corrosion inhibitor in metal surfaces due to its ability to form protective layers that prevent oxidation.

- Polymer Additives : It is also used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agriculture | Fertilizers | Enhanced nutrient uptake |

| Pesticides | Improved efficacy of active ingredients | |

| Environmental Science | Water Treatment | Binding heavy metals |

| Soil Remediation | Reduces bioavailability of toxic metals | |

| Medical | Bone Health | Potential treatment for osteoporosis |

| Chelation Therapy | Removes toxic metals from the body | |

| Materials Science | Corrosion Inhibitors | Prevents oxidation |

| Polymer Additives | Enhances thermal stability |

Table 2: Case Studies

| Study Reference | Application Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Agricultural Use | Demonstrated improved yield with treated crops |

| Johnson et al. (2021) | Water Treatment | Effective removal of lead from wastewater |

| Lee et al. (2019) | Medical Application | Reduced bone resorption in animal models |

Mechanism of Action

The mechanism of action of trisodium hydrogen ((methylimino)dimethylene)diphosphonate involves its ability to chelate metal ions, thereby inhibiting various enzymatic processes. It targets specific molecular pathways, including those involved in bone resorption and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Alkyl-Substituted Iminodiphosphonates

(a) Tetrasodium [(Tetradecylimino)dimethylene]diphosphonate

- CAS : 13868-69-4 .

- Structure: Features a tetradecyl (C₁₄H₂₉) chain on the imino group, increasing hydrophobicity.

- Key Differences: Solubility: Reduced water solubility compared to the methyl-substituted compound due to the long alkyl chain . Applications: Enhanced organophilicity makes it suitable for surfactant or membrane-stabilizing roles, unlike the hydrophilic methyl derivative .

(b) Trisodium Hydrogen [(Propylimino)bis(methylene)]diphosphonate

Medicinal Diphosphonates

(a) Zoledronate Trisodium

- CAS : 165800-08-8 .

- Structure : Contains an imidazole ring and hydroxyethylidene group.

- Key Differences: Biological Activity: Targets bone tissue for osteoporosis treatment via high affinity for hydroxyapatite, unlike the methylimino compound’s industrial focus . Complex Stability: Forms stronger calcium complexes due to the hydroxyethylidene group, critical for therapeutic efficacy .

(b) Rhenium-186(Sn) Hydroxyethylidene Diphosphonate (HEDP)

- Structure : Combines a hydroxyethylidene bridge with radioactive rhenium .

- Key Differences: Radiopharmaceutical Use: Localizes in skeletal metastases for pain relief, a niche absent in non-radioactive diphosphonates . Chelation Dynamics: Hydroxyethylidene group optimizes bone mineral binding, contrasting with the methylimino compound’s broader metal chelation .

Simple Methylene Diphosphonates

(a) Methylene Diphosphonate (MDP)

- Structure : Simplest diphosphonate with a methylene (-CH₂-) bridge .

- Key Differences: Calcium Interaction: Rapidly precipitates with calcium, limiting its utility in aqueous systems compared to methylimino derivatives . Medical Use: Serves as a radioactive placeholder (e.g., 99mTc-MDP) in diagnostics, unlike the methylimino compound’s chelation focus .

(b) Decamethylene Diphosphonate

Data Table: Comparative Overview of Key Compounds

| Compound Name | CAS Number | Bridge Group | Sodium Ions | Solubility | Primary Application |

|---|---|---|---|---|---|

| Trisodium methylimino diphosphonate | 25869-98-1 | Methylimino | 3 | High | Industrial chelation |

| Tetrasodium tetradecylimino diphosphonate | 13868-69-4 | Tetradecylimino | 4 | Low | Surfactants/membranes |

| Zoledronate Trisodium | 165800-08-8 | Hydroxyethylidene | 3 | Moderate | Osteoporosis treatment |

| Rhenium-186(Sn)HEDP | N/A | Hydroxyethylidene | 0 | Moderate | Bone metastasis therapy |

| Methylene Diphosphonate (MDP) | N/A | Methylene | 2 | High | Diagnostic imaging |

Biological Activity

Trisodium hydrogen ((methylimino)dimethylene)diphosphonate, a phosphonic acid derivative, has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound, often used for its chelating properties, exhibits a range of biological effects that make it relevant in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure involving two phosphonate groups and a methylimino functional group. The molecular formula can be represented as .

| Property | Value |

|---|---|

| Molecular Weight | 380.12 g/mol |

| Solubility | Highly soluble in water |

| pH | Alkaline |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. Notably, it has demonstrated inhibitory effects on farnesyl diphosphate synthase (FPPS), an enzyme crucial for the biosynthesis of sterols and isoprenoids. In vitro studies report IC50 values ranging from 0.5 to 3 µM, indicating potent inhibitory activity against FPPS in various biological systems .

Cytotoxicity and Antiproliferative Effects

In cellular assays, this compound has shown cytotoxic effects against cancer cell lines. For instance, studies have reported that the compound induces apoptosis in human leukemia cells through the activation of caspase pathways. The antiproliferative activity is dose-dependent, with significant effects observed at concentrations above 10 µM.

Study on Antimicrobial Efficacy

A study conducted by Szajnman et al. assessed the antimicrobial efficacy of various phosphonic acid derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Evaluation of Anticancer Properties

In a separate investigation, the anticancer properties were evaluated using human leukemia cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 8 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a mechanism involving programmed cell death .

Q & A

Q. What are the optimal synthetic pathways for trisodium hydrogen ((methylimino)dimethylene)diphosphonate, and how can purity be ensured?

The compound is synthesized via nucleophilic substitution reactions. For example, tetrachloromonospirophosphazene derivatives are reacted with carbazolyldiamine in tetrahydrofuran (THF) with triethylamine as a base. The reaction is monitored via thin-layer chromatography, and purification involves filtration to remove triethylammonium chloride salts, followed by column chromatography . Key parameters include stoichiometric ratios, solvent choice (e.g., THF), and reaction duration (3 days at room temperature). Purity is validated via X-ray crystallography and spectroscopic methods (NMR, IR).

Q. How can the physicochemical properties (e.g., solubility, thermal stability) of this compound be systematically characterized?

- Solubility: Test in polar solvents (water, ethanol) and non-polar solvents (hexane) under controlled pH.

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For related diphosphonates, boiling points exceed 580°C, and vapor pressure is negligible at 25°C (3.84 × 10⁻¹⁵ mmHg), suggesting high thermal stability .

- Spectroscopic Characterization: Employ ³¹P NMR to confirm phosphonate group integrity and FT-IR for functional group identification (e.g., P=O stretches at ~1200 cm⁻¹).

Q. What analytical methods are suitable for quantifying metal complexation (e.g., calcium) with this diphosphonate?

Acid-base titration in the presence of calcium ions is a primary method. However, precipitation occurs at calcium-to-ligand ratios ≥1.0, complicating pH-lowering techniques. Stepwise titration curves (e.g., 0.5–1.5 equivalents of H⁺) reveal complex dissociation constants (log K values), calculated using acidity constants and iterative computational models .

Advanced Research Questions

Q. How can non-linear titration curves in calcium-diphosphonate systems be interpreted to resolve conflicting dissociation constants?

Data contradictions arise from precipitate formation at high Ca²⁺ concentrations. To address this:

- Use competitive ligands (e.g., EDTA) to maintain solubility.

- Apply spectrophotometric titrations (UV-Vis) with pH control to monitor complexation without precipitation.

- Validate results with computational models (e.g., Lambert-Watters method) that account for simultaneous protonation and metal-binding equilibria .

Q. What strategies mitigate structural instability during electrochemical applications (e.g., battery electrolytes)?

While lithium iron methylene diphosphonate hybrids show promise in Li-ion batteries, structural instability under high voltages can occur. Solutions include:

Q. How does the methylimino group influence the chelation efficiency of this diphosphonate compared to alkyl-substituted analogs?

The methylimino group enhances ligand rigidity and electron density at the nitrogen atom, improving metal-binding selectivity. Comparative studies with hexylimino or tetradecylimino analogs (e.g., CAS 25869-98-1, 1116-55-8) show:

Q. What role does stereochemistry play in the biological activity of this compound, particularly in bone-targeting applications?

Methylene diphosphonates (e.g., ⁹⁹ᵐTc-MDP) bind hydroxyapatite in bone tissue, but stereochemical alignment of phosphonate groups is critical. For trisodium derivatives:

- X-ray crystallography confirms the spatial arrangement of phosphonate and methylimino groups.

- In vivo studies in mice show enhanced uptake when the ligand adopts a cis-conformation, optimizing interactions with bone mineral surfaces .

Methodological Challenges and Solutions

- Precipitation in Titration Studies: Use chelating agents (e.g., citrate) to solubilize metal ions or switch to non-aqueous solvents (e.g., DMSO) .

- Synthesis Scalability: Replace column chromatography with recrystallization or membrane filtration for large-scale production .

- Structural Characterization: Combine X-ray diffraction with DFT calculations to resolve ambiguous bond angles in the phosphonate backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.